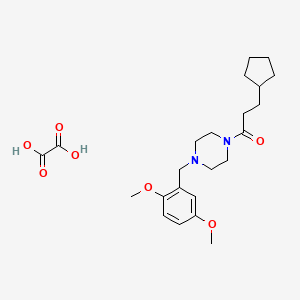
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate, also known as CPP, is a chemical compound that has been studied for its potential applications in scientific research. CPP is a derivative of piperazine and has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems.
Mécanisme D'action
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It may also have effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release in certain brain regions, as well as to increase the activity of certain enzymes involved in neurotransmitter synthesis and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate in lab experiments is its ability to modulate neurotransmitter systems in a selective manner, allowing researchers to study the effects of specific neurotransmitters on behavior and physiology. However, one limitation of using 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate. One area of interest is its potential as a tool for studying the role of specific neurotransmitter systems in the brain. Another area of interest is its potential as a therapeutic agent for the treatment of disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of piperazine with 2,5-dimethoxybenzyl chloride to form 4-(2,5-dimethoxybenzyl)piperazine. This compound is then reacted with cyclopentanone in the presence of sodium hydride to form 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, which is then treated with oxalic acid to form the oxalate salt of 1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the body, including its ability to modulate neurotransmitter systems, such as the dopamine and serotonin systems.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3.C2H2O4/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17;3-1(4)2(5)6/h8-9,15,17H,3-7,10-14,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHYBWYHJWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

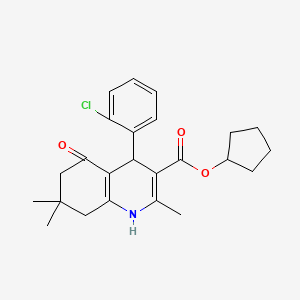
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)

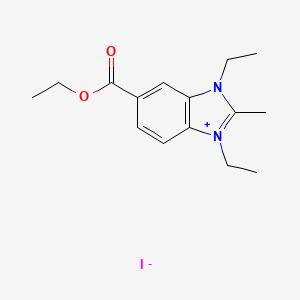
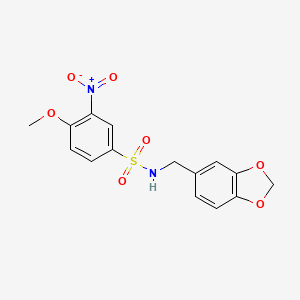
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)

![4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5062689.png)
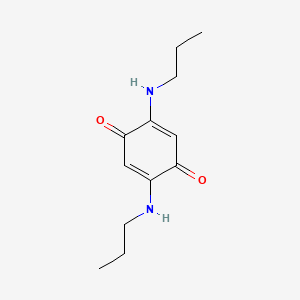

![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)